(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid typically involves the reaction of benzyl chloroformate with 4-methylpyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule . This allows for selective modification of other functional groups, facilitating complex synthetic pathways .
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Benzyl chloroformate: A precursor used in the synthesis of various benzyloxycarbonyl-protected compounds.
Uniqueness: 1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the 4-methyl group on the pyrrolidine ring, which can influence its reactivity and interactions with other molecules .
This detailed overview highlights the significance of 1-[(benzyloxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
InChI Key |
DUKUKJFQHYTCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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